molecular formula C17H17BrN2OS B15076009 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide CAS No. 853349-76-5

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide

Cat. No.: B15076009
CAS No.: 853349-76-5
M. Wt: 377.3 g/mol
InChI Key: ZEBXAHKDMRIMLC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Backbone: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring might enhance the compound’s binding affinity or selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinyl)quinoline: Lacks the thienyl group but shares the morpholine and quinoline structure.

    2-(2-Thienyl)quinoline: Lacks the morpholine ring but contains the thienyl and quinoline structure.

    4-(4-Piperidinyl)-2-(2-thienyl)quinoline: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is unique due to the combination of the morpholine ring, thienyl group, and quinoline backbone. This unique structure might confer specific biological activities or chemical properties that are not observed in similar compounds.

Properties

CAS No.

853349-76-5

Molecular Formula

C17H17BrN2OS

Molecular Weight

377.3 g/mol

IUPAC Name

4-(2-thiophen-2-ylquinolin-4-yl)morpholine;hydrobromide

InChI

InChI=1S/C17H16N2OS.BrH/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17;/h1-6,11-12H,7-10H2;1H

InChI Key

ZEBXAHKDMRIMLC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br

Origin of Product

United States

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